molecular formula C12H14O2 B6220893 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde CAS No. 2758004-20-3

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

Cat. No.: B6220893
CAS No.: 2758004-20-3
M. Wt: 190.24 g/mol
InChI Key: SDZNFVTWTUULDV-UHFFFAOYSA-N
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Description

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is an organic compound belonging to the class of benzopyrans. It is characterized by a benzopyran ring system with a dimethyl substitution at the 1-position and an aldehyde group at the 6-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of benzopyran derivatives with appropriate reagents to introduce the dimethyl and aldehyde groups. For example, the reaction of 3,4-dihydro-2H-pyran with dimethyl sulfate and subsequent oxidation can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is unique due to the presence of both dimethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2758004-20-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

SDZNFVTWTUULDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)C=O)C

Purity

95

Origin of Product

United States

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